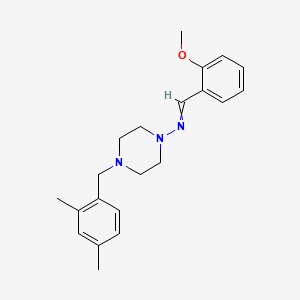
3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone, also known as GW-501516 or Cardarine, is a synthetic drug that was first developed in the 1990s. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and is primarily used in scientific research for its potential to improve cardiovascular health and enhance endurance performance. In
Applications De Recherche Scientifique
3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone is primarily used in scientific research for its potential to improve cardiovascular health and enhance endurance performance. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating metabolism and energy expenditure. Studies have also suggested that it may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Mécanisme D'action
The mechanism of action of 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone involves the activation of PPARδ, which regulates the expression of genes involved in energy metabolism and muscle fiber type. This activation leads to an increase in the production of mitochondria, which are the energy-producing organelles in cells. This increase in mitochondrial density has been shown to improve endurance performance and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone can improve endurance performance by increasing the expression of genes involved in oxidative metabolism and muscle fiber type. It has also been shown to increase the production of mitochondria, which leads to an improvement in energy metabolism. Additionally, it has been suggested that it may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone in lab experiments is its potential to improve cardiovascular health and enhance endurance performance. Its activation of PPARδ makes it a useful tool for studying the regulation of metabolism and energy expenditure. However, one limitation is the complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential to improve endurance performance and reduce the risk of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this drug.
Méthodes De Synthèse
The synthesis of 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2,6-dichlorobenzonitrile with isobutylamine to form an intermediate. This intermediate is then reacted with 2-amino-4-methylpyridine to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-2-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11(2)10-16-21-15-9-4-3-6-12(15)18(23)22(16)17-13(19)7-5-8-14(17)20/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWQAVVCNOXABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B5841502.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)
![methyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5841510.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)



![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)


![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)
![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)